molecular formula C11H8O2 B14435999 Spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 74057-38-8

Spiro[cyclopropane-1,2'-indene]-1',3'-dione

Cat. No.: B14435999
CAS No.: 74057-38-8
M. Wt: 172.18 g/mol
InChI Key: AESKXSMNWUJKND-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the reaction of indene with diazomethane under photochemical conditions can yield the desired spiro compound .

Industrial Production Methods

Industrial production of spiro[cyclopropane-1,2’-indene]-1’,3’-dione may involve scalable synthetic routes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[cyclopropane-1,2’-indene]-1’,3’-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,2’-pyrrolidine]-1’,3’-dione: Similar spirocyclic structure but with a pyrrolidine ring instead of a cyclopropane ring.

    Spiro[indene-1,2’-oxindole]-1’,3’-dione: Contains an oxindole ring fused to the indene moiety.

    Spiro[indene-1,2’-quinoxaline]-1’,3’-dione: Features a quinoxaline ring in place of the cyclopropane ring.

Uniqueness

Spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its cyclopropane ring, which imparts significant ring strain and unique reactivity compared to other spirocyclic compounds. This makes it a valuable compound for studying spirocyclic chemistry and developing new materials and bioactive molecules .

Properties

CAS No.

74057-38-8

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

spiro[cyclopropane-1,2'-indene]-1',3'-dione

InChI

InChI=1S/C11H8O2/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-11/h1-4H,5-6H2

InChI Key

AESKXSMNWUJKND-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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